3-(2,3-Dichloro-5-(difluoromethoxy)phenyl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichloro-5-(difluoromethoxy)cinnamic acid is an organic compound with the molecular formula C10H6Cl2F2O3. It is a derivative of cinnamic acid, characterized by the presence of two chlorine atoms and a difluoromethoxy group attached to the aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-5-(difluoromethoxy)cinnamic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dichlorophenol and difluoromethoxybenzene.
Halogenation: The aromatic ring is halogenated using chlorine gas or a suitable chlorinating agent to introduce the chlorine atoms at the 2 and 3 positions.
Methoxylation: The difluoromethoxy group is introduced through a nucleophilic substitution reaction using a difluoromethylating agent.
Industrial Production Methods: Industrial production methods for 2,3-Dichloro-5-(difluoromethoxy)cinnamic acid may involve large-scale halogenation and methoxylation processes, followed by efficient purification techniques such as recrystallization or chromatography to obtain the pure compound .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas or bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
2,3-Dichloro-5-(difluoromethoxy)cinnamic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-5-(difluoromethoxy)cinnamic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
- 2,3-Dichlorocinnamic acid
- 5-(Difluoromethoxy)cinnamic acid
- 2,3-Dichloro-4-methoxycinnamic acid
Comparison: 2,3-Dichloro-5-(difluoromethoxy)cinnamic acid is unique due to the presence of both chlorine and difluoromethoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H6Cl2F2O3 |
---|---|
Molecular Weight |
283.05 g/mol |
IUPAC Name |
(E)-3-[2,3-dichloro-5-(difluoromethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H6Cl2F2O3/c11-7-4-6(17-10(13)14)3-5(9(7)12)1-2-8(15)16/h1-4,10H,(H,15,16)/b2-1+ |
InChI Key |
AGCYPGVUQPCRHP-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1/C=C/C(=O)O)Cl)Cl)OC(F)F |
Canonical SMILES |
C1=C(C=C(C(=C1C=CC(=O)O)Cl)Cl)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.